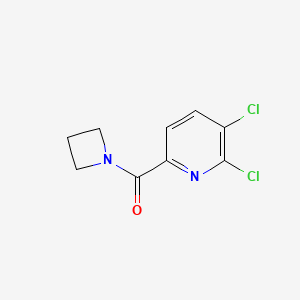
2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol
Overview
Description
Benzodiazole is a versatile heterocyclic nucleus present in various bioactive compounds . It’s a white crystal also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole . It’s the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
While specific synthesis methods for “2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol” are not available, benzimidazole derivatives can be synthesized by reacting o-phenylenediamine (OPA) with chemical salicylaldehyde .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been studied using techniques like vibrational spectroscopy and quantum computational analysis . The B3LYP/6-311++G (d,p) basis set is often used for these investigations .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are usually in powder form .Scientific Research Applications
Chemistry and Properties
- Complex Compound Formation : A study detailed the chemistry and properties of compounds similar to 2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. The review highlighted the preparation, properties, and complex compounds formed with these ligands, emphasizing their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).
Biological Applications
- DNA Interaction : Hoechst 33258 and its analogues, sharing structural similarities with 2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol, are known for binding to the minor groove of double-stranded B-DNA, specifically to AT-rich sequences. This property has been utilized in fluorescent DNA staining for cell biology research, indicating potential applications for similar compounds in genomic studies (Issar & Kakkar, 2013).
Synthetic Applications
- Synthesis of Metal Passivators and Light-sensitive Materials : The synthesis of 5,5′-Methylene-bis(benzotriazole), an intermediate in preparing metal passivators and light-sensitive materials, showcases the utility of related compounds in material science and green chemistry applications (Gu, Yu, Zhang, & Xu, 2009).
Environmental and Toxicological Studies
- Synthetic Phenolic Antioxidants : Research on synthetic phenolic antioxidants, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and related compounds, focuses on their environmental occurrence, human exposure, and toxicity. This includes their detection in various matrices and potential health impacts, highlighting the environmental relevance of benzodiazol derivatives (Liu & Mabury, 2020).
Chemotherapeutic Research
- Anticancer and Antimicrobial Activities : Benzothiazoles, including structures similar to the compound , have shown a wide range of biological properties, such as antimicrobial and anticancer activities. These findings underline the importance of benzothiazole derivatives in drug discovery and development, providing a foundation for future therapeutic applications (Kamal, Hussaini, & Malik, 2015).
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-6-7-13(17)10(8-9)14-15-11-4-2-3-5-12(11)16-14/h2-8,17H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGDWTMPWISXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618356 | |
| Record name | 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol | |
CAS RN |
14225-73-1 | |
| Record name | 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-pyridin-3-ylprop-2-en-1-one](/img/structure/B1459887.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459889.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459890.png)






![Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1459903.png)
![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1459904.png)

